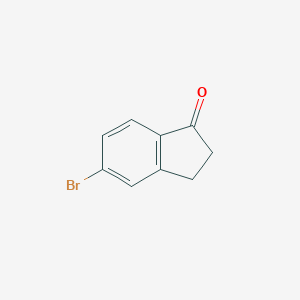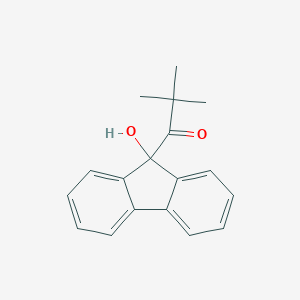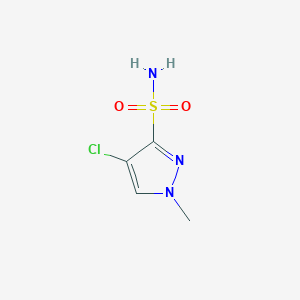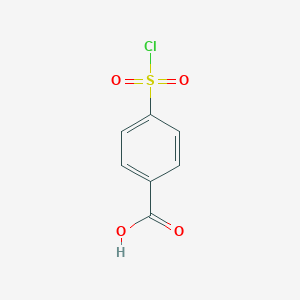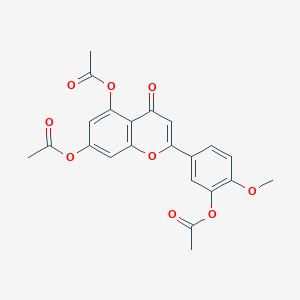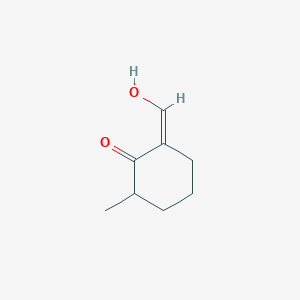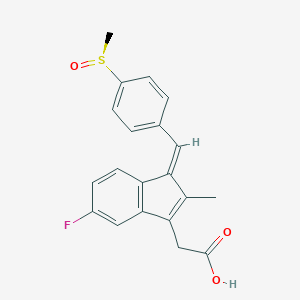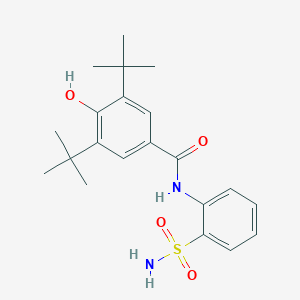
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide, also known as BHT-920, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfamoylphenylbenzamide compounds and has been studied for its potential therapeutic applications in various fields.
Mécanisme D'action
The mechanism of action of 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide is not fully understood. However, studies have suggested that it exerts its antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In terms of its neuroprotective effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to modulate the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and cardiovascular function.
Effets Biochimiques Et Physiologiques
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In terms of its physiological effects, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also has neuroprotective and cardiovascular protective effects, which make it a promising candidate for therapeutic applications. However, one of the limitations of using 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide. One area of research could be to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Another area of research could be to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to investigate its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension.
Méthodes De Synthèse
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide can be synthesized through a multi-step reaction process. The first step involves the reaction between 2-sulfamoylphenylamine and t-Butyl isocyanate to form N-(2-sulfamoylphenyl)-N-(1,1-dimethylethyl)carbamate. This intermediate is then reacted with 4-hydroxybenzoyl chloride to form 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide.
Applications De Recherche Scientifique
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. Studies have shown that 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide has been studied for its potential use in treating cardiovascular diseases, such as atherosclerosis and hypertension.
Propriétés
Numéro CAS |
150457-37-7 |
|---|---|
Nom du produit |
3,5-Bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
Formule moléculaire |
C21H28N2O4S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3,5-ditert-butyl-4-hydroxy-N-(2-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C21H28N2O4S/c1-20(2,3)14-11-13(12-15(18(14)24)21(4,5)6)19(25)23-16-9-7-8-10-17(16)28(22,26)27/h7-12,24H,1-6H3,(H,23,25)(H2,22,26,27) |
Clé InChI |
BAZFLSWMBISWAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=CC=CC=C2S(=O)(=O)N |
Autres numéros CAS |
150457-37-7 |
Synonymes |
3,5-bis-(1,1-dimethylethyl)-4-hydroxy-N-(2-sulfamoylphenyl)benzamide 3,5-DHSB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



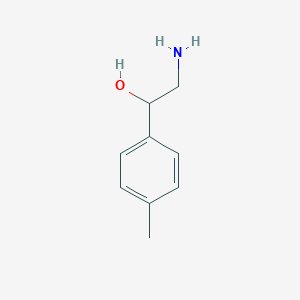
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)
